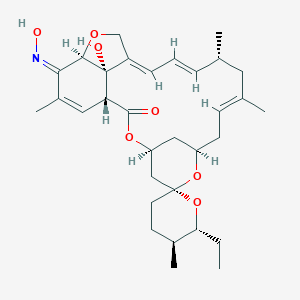

Milbemycin A4 oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93074-04-5 |

|---|---|

Molecular Formula |

C32H45NO7 |

Molecular Weight |

555.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |

InChI Key |

YCAZFHUABUMOIM-OWOPNLEVSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)C |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

Appearance |

White solid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Milbemycin A4 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime is a potent semi-synthetic macrocyclic lactone that serves as the primary component of the broad-spectrum antiparasitic agent, milbemycin oxime. This technical guide provides an in-depth exploration of the discovery, origin, and synthesis of this compound. It details the journey from its natural precursor, milbemycin A4, produced by the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, to its chemical modification into the efficacious oxime derivative. This document includes a compilation of its physicochemical properties, quantitative efficacy data, and detailed experimental protocols for its production and synthesis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this significant veterinary medicinal compound.

Introduction

This compound is a cornerstone in the arsenal (B13267) against endo- and ectoparasites in veterinary medicine. As a member of the milbemycin family, it shares a close structural and functional relationship with the avermectins. Its broad-spectrum activity against nematodes and arthropods has made it an invaluable component in the prevention and treatment of parasitic infections in companion animals. This guide delves into the technical intricacies of its discovery and origin, providing a valuable resource for researchers and professionals in drug development.

Origin and Discovery

The journey to this compound began with the discovery of the milbemycins, a family of macrolide antibiotics.

The Natural Producer: Streptomyces hygroscopicus subsp. aureolacrimosus

Milbemycins are natural products of fermentation by the soil-dwelling actinomycete, Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3] First isolated in Japan, these microorganisms produce a mixture of milbemycin congeners, with milbemycin A3 and A4 being major components.[1]

From Natural Product to a Potent Derivative

Initial investigations into the biological activity of naturally occurring milbemycins revealed their potent anthelmintic and insecticidal properties. However, the quest for enhanced efficacy, stability, and a broader spectrum of activity led to extensive chemical modification programs. A significant breakthrough was achieved through the modification of the C-5 hydroxyl group of milbemycin A4.[4] This led to the synthesis of 5-keto-5-oxime derivatives, among which this compound demonstrated superior activity against microfilariae.[4] Commercial milbemycin oxime is a mixture of milbemycin A3 and A4 oximes, typically in a ratio where the A4 oxime constitutes at least 80%.[3][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation and application.

| Property | Value | Source |

| Molecular Formula | C32H45NO7 | [1][6] |

| Molecular Weight | 555.7 g/mol | [1][2][6] |

| Appearance | White or light yellow crystalline powder/solid | [1][5][6] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO, ethyl acetate, benzene, acetone (B3395972), and chloroform. Poor water solubility. | [3][5][6] |

| Storage | -20°C for long-term storage | [6] |

| Purity (typical) | >99% by HPLC | [6] |

Biological Activity and Mechanism of Action

This compound exerts its antiparasitic effects by targeting the nervous system of invertebrates.

Mechanism of Action

The primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][2][5][6] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis and death of the parasite.[1] In mammals, the target receptors, GABA-gated chloride channels, are primarily located in the central nervous system, and milbemycins have a lower affinity for these receptors, contributing to their selective toxicity.[1]

Caption: Mechanism of action of this compound in invertebrates.

Efficacy Data

Milbemycin oxime has demonstrated high efficacy against a range of parasites.

| Parasite | Host | Efficacy | Dosage | Source |

| Ancylostoma caninum | Dogs | 96.5% reduction after 1 treatment, 99.5% after 2 treatments | 500 µg/kg, PO | [7] |

| Uncinaria stenocephala | Dogs | Lacked efficacy | 500 µg/kg, PO | [7] |

| Ancylostoma tubaeforme (L4 larvae) | Cats | 94.7% worm reduction | 4 mg milbemycin / 10 mg praziquantel (B144689) tablet | [8][9] |

| Ancylostoma tubaeforme (adults) | Cats | 99.2% worm reduction | 4 mg milbemycin / 10 mg praziquantel tablet | [8][9] |

| Echinococcus multilocularis (adults) | Dogs | 100% | 0.5 mg/kg milbemycin oxime / 5 mg/kg praziquantel | [4] |

| Echinococcus multilocularis (adults & immature) | Cats | 100% | 2 mg/kg milbemycin oxime / 5 mg/kg praziquantel | [4] |

Experimental Protocols

The production of this compound is a two-stage process: fermentation and isolation of the natural precursor, followed by chemical synthesis.

Fermentation and Isolation of Milbemycin A4

Objective: To produce and isolate Milbemycin A4 from a culture of Streptomyces hygroscopicus subsp. aureolacrimosus.

Protocol:

-

Inoculum Preparation: Prepare a seed culture of S. hygroscopicus subsp. aureolacrimosus in a suitable liquid medium.

-

Fermentation: Inoculate a production-scale fermenter containing a nutrient-rich medium. Maintain aerobic conditions with controlled temperature and pH for a specified duration to allow for the production of milbemycins.

-

Mycelium Separation: Separate the bacterial mycelium from the fermentation broth by filtration or centrifugation.

-

Extraction: Extract the milbemycins from the mycelium using an organic solvent such as acetone or ethyl acetate.

-

Purification: The crude extract is then subjected to a series of purification steps, which may include liquid-liquid extraction, and column chromatography to isolate Milbemycin A4.

Caption: Workflow for the production and isolation of Milbemycin A4.

Synthesis of this compound

Objective: To chemically convert Milbemycin A4 to this compound.

Protocol: This protocol is based on a general method described in patent literature.[10]

-

Oxidation:

-

Dissolve Milbemycin A4 in a suitable organic solvent (e.g., dichloromethane).

-

Add an oxidizing agent (e.g., manganese dioxide or a hypochlorite/chlorite system with a catalyst) to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., -5 to 15 °C) for a sufficient time (e.g., 0.5-4 hours) to convert the C-5 hydroxyl group to a ketone.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, quench the reaction and isolate the intermediate, 5-keto-milbemycin A4.

-

-

Oximation:

-

Dissolve the 5-keto-milbemycin A4 intermediate in a mixture of solvents (e.g., methanol and 1,4-dioxane).

-

Add an oximation agent, such as hydroxylamine (B1172632) hydrochloride.

-

Stir the reaction at a controlled temperature (e.g., 25-35 °C) for an extended period (e.g., 10-16 hours).

-

Monitor the formation of the oxime by an appropriate analytical technique.

-

Upon completion, remove the solvent and purify the crude this compound by crystallization or chromatography.

-

Caption: Chemical synthesis pathway from Milbemycin A4 to this compound.

Conclusion

This compound stands as a testament to the power of natural product chemistry and semi-synthetic modifications in developing highly effective therapeutic agents. Its discovery, rooted in the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus, and its subsequent chemical optimization have provided the veterinary field with a vital tool for parasite control. The detailed understanding of its origin, synthesis, and mechanism of action presented in this guide serves as a valuable resource for ongoing research and the development of next-generation antiparasitic drugs.

References

- 1. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 2. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 6. uniscience.co.kr [uniscience.co.kr]

- 7. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

Semi-Synthetic Production of Milbemycin A4 Oxime from Milbemycin A3/A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycins are a class of macrolide antibiotics produced through fermentation by Streptomyces species.[1] The primary components of the fermentation broth are Milbemycin A3 and Milbemycin A4, which exhibit potent anthelmintic, insecticidal, and acaricidal activities.[2] Milbemycin oxime, a semi-synthetic derivative of the natural Milbemycin A3/A4 mixture, is a widely used veterinary medication for the prevention and treatment of parasitic infections in animals.[1] The commercial product is typically a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime, with the A4 variant being the major component, generally constituting 80% or more of the final product.[3][4]

The semi-synthetic process involves a two-step chemical conversion of the Milbemycin A3/A4 mixture. The first step is the selective oxidation of the C5 hydroxyl group to a ketone, followed by the oximation of the resulting 5-keto-milbemycin intermediate to yield the final oxime product.[5] This technical guide provides an in-depth overview of the core processes involved in the semi-synthetic production of this compound from a Milbemycin A3/A4 mixture, including detailed experimental protocols, quantitative data, and process visualizations.

Chemical Structures

| Compound | Structure |

| Milbemycin A3 |

|

| Milbemycin A4 |

|

| 5-keto-Milbemycin A4 |

|

| This compound |

|

Reaction Scheme

The semi-synthesis of Milbemycin oxime from the Milbemycin A3/A4 mixture is a two-step process:

-

Oxidation: The allylic hydroxyl group at the C5 position of both Milbemycin A3 and A4 is oxidized to a ketone functionality, yielding the corresponding 5-keto-Milbemycin A3 and A4 intermediates.

-

Oximation: The 5-keto-Milbemycin intermediates react with an oximation agent, such as hydroxylamine (B1172632) hydrochloride, to form the final Milbemycin A3 and A4 oximes.

Experimental Protocols

Oxidation of Milbemycin A3/A4 Mixture to 5-keto-Milbemycins

This protocol is based on methodologies described in various patents for the industrial production of Milbemycin oxime.[6]

Materials:

-

Milbemycin A3/A4 mixture

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Piperidine (B6355638) nitrogen oxygen free radical catalyst (e.g., TEMPO)

-

Halide catalyst promoter

-

Oxidizer (e.g., sodium hypochlorite, calcium hypochlorite, or sodium chlorite)

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the Milbemycin A3/A4 raw material and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a suitable reactor.[6]

-

Prepare a solution of the oxidizer in saturated sodium bicarbonate, ensuring the pH is controlled between 8.5 and 11.5.[6]

-

Cool the reactor to a temperature between -5°C and 15°C.[6]

-

Add the oxidizer solution dropwise to the reaction mixture in several batches over a period of time.[6]

-

Allow the reaction to proceed for 0.5 to 4 hours at the controlled temperature.[6]

-

Upon completion of the reaction (monitored by a suitable method like TLC or HPLC), quench the reaction by adding a sodium thiosulfate solution.[6]

-

Add methanol and allow the mixture to stratify.[6]

-

Separate the organic phase and wash it with deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-keto-Milbemycin A3/A4 intermediate.[6]

Oximation of 5-keto-Milbemycins to Milbemycin Oximes

This protocol is a compilation of procedures outlined in patents for the synthesis of Milbemycin oxime.[6][7]

Materials:

-

5-keto-Milbemycin A3/A4 mixture

-

Methanol

-

1,4-Dioxane

-

Hydroxylamine hydrochloride solution

-

Dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 5-keto-Milbemycin intermediate in a mixture of methanol and 1,4-dioxane.[6][7]

-

Add the hydroxylamine hydrochloride solution to the mixture.[7]

-

Heat the reaction mixture to a temperature between 25°C and 35°C and maintain for 10 to 20 hours.[6][7]

-

After the reaction is complete, concentrate the reaction system under reduced pressure.[7]

-

Perform a liquid-liquid extraction using a dichloromethane-aqueous system.[7]

-

Collect the organic phase, dry it over anhydrous magnesium sulfate, and filter.[7]

-

Concentrate the filtrate under reduced pressure to obtain the crude Milbemycin oxime product.[6][7]

Purification of Milbemycin Oxime

The crude Milbemycin oxime is purified by crystallization to obtain the final product with the desired purity.[7]

Materials:

-

Crude Milbemycin oxime

-

Trichloromethane

-

n-Heptane

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude Milbemycin oxime in a mixed solvent of trichloromethane and n-heptane for initial crystallization.[7]

-

Isolate the crystallized product.

-

Dissolve the crystallization product in ethanol.[7]

-

While stirring, add the ethanolic solution dropwise into deionized water to induce recrystallization.[7]

-

Filter the resulting precipitate and dry to obtain the purified Milbemycin oxime finished product.[7]

Quantitative Data

The following tables summarize the quantitative data for the semi-synthetic production of Milbemycin oxime, compiled from various sources.

Table 1: Reactant Ratios and Reaction Conditions

| Step | Parameter | Value/Range | Reference |

| Oxidation | Catalyst to Milbemycins (mole ratio) | 0.05-0.4:1 | [6] |

| Oxidizer to Milbemycins (mole ratio) | 3.5-35:1 | [6] | |

| Reaction Temperature | -5°C to 15°C | [6] | |

| Reaction Time | 0.5 - 4 hours | [6] | |

| Oximation | Hydroxylamine hydrochloride to Milbemycins (mass ratio) | 1-1.5:1 | [6] |

| Methanol:1,4-Dioxane:Milbemycins (v/v/w) | (8-12 L):(10-16 L):1 Kg | [6] | |

| Reaction Temperature | 25°C to 35°C | [6][7] | |

| Reaction Time | 10 - 20 hours | [6][7] |

Table 2: Reported Yields and Purity

| Product | Yield/Purity | Notes | Reference |

| Crude Milbemycin oxime | 90.6% (synthesis yield) | Based on external standard method | [6] |

| Purified Milbemycin oxime | 68.8% - 73.2% (total recovery) | After crystallization | [7] |

| Final Product Composition | A4 oxime: ≥ 80%, A3 oxime: ≤ 20% | Commercial product specification | [3] |

| Final Product Purity | >95% by HPLC | For semi-synthetic product | [8] |

Characterization Data

The final Milbemycin oxime product is a mixture of the A3 and A4 oximes and is typically characterized by a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and the ratio of the A3 and A4 oxime components. A common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the Milbemycin A3 and A4 oximes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final products. While detailed spectral data is not consistently available across the reviewed literature, NMR is a standard characterization technique for these molecules.[9][10]

Process Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the semi-synthetic production of Milbemycin oxime.

Caption: Overall experimental workflow for the semi-synthesis of Milbemycin oxime.

Logical Relationships of Synthesis Stages

This diagram illustrates the logical progression and key transformations in the synthesis process.

Caption: Key chemical transformations in the synthesis of Milbemycin oxime.

Conclusion

The semi-synthetic production of this compound from the readily available Milbemycin A3/A4 fermentation mixture is a well-established and efficient process. The two-step synthesis, involving a selective oxidation followed by oximation, provides a reliable route to this commercially important veterinary drug. The process can be performed at an industrial scale with good yields and high purity of the final product. The purification of the final product is critical to achieve the desired ratio of A4 to A3 oxime and to meet the stringent quality standards for pharmaceutical applications. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals involved in the development and manufacturing of Milbemycin oxime.

References

- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 2. massbank.jp [massbank.jp]

- 3. toku-e.com [toku-e.com]

- 4. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Milbemycin A3 oxime | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Milbemycin A4 oxime, a potent macrocyclic lactone used in veterinary medicine. This document details the key spectroscopic techniques employed, presents available quantitative data, and outlines the logical workflow for piecing together the molecular puzzle of this complex molecule.

Core Molecular Properties

This compound is the major component of milbemycin oxime, a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus.[1] The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₅NO₇ | [2] |

| Molecular Weight | 555.7 g/mol | [2] |

| IUPAC Name | (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'Z,24'S)-6-ethyl-24'-hydroxy-21'-(hydroxyimino)-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydrospiro[pyran-2,6'-[3][4][5]trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa[6][7][8]tetraen]-2'-one | [3] |

| CAS Number | 93074-04-5 | [2] |

Spectroscopic Analysis for Structural Elucidation

The determination of the intricate structure of this compound relies on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound and in providing crucial information about its substructures through fragmentation analysis.

A common method for the analysis of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to achieve separation from other components, such as Milbemycin A3 oxime.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is often utilized for quantitative analysis, targeting specific precursor and product ion transitions.

-

Collision Energy: Optimization of collision energy is performed to achieve characteristic fragmentation.

-

The high-resolution mass spectrometry data provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns.

| Parameter | m/z | Description |

| Precursor Ion [M+H]⁺ | 556.2 | Protonated molecule of this compound. |

| Product Ion | 167.2 | A key fragment ion used for identification and quantification in MS/MS analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules by providing information on the chemical environment and connectivity of individual atoms. While a complete, publicly available, assigned NMR dataset for this compound is not readily found in the searched literature, the general approach for its structural elucidation would involve a suite of 1D and 2D NMR experiments.

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆).

-

1D NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing out proton-proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is vital for determining the stereochemistry of the molecule.

-

Workflow and Logic of Structure Elucidation

The process of elucidating the chemical structure of this compound is a systematic workflow that integrates data from various analytical techniques.

The logical relationship between the different spectroscopic data points is crucial for assembling the final structure.

References

- 1. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 2. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]

- 3. toku-e.com [toku-e.com]

- 4. rsc.org [rsc.org]

- 5. watson-int.com [watson-int.com]

- 6. rsc.org [rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Milbemycin A4 Oxime: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Bioactivity, and Analytical Methodologies

Milbemycin A4 oxime, a prominent macrocyclic lactone, is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. It is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, which is widely used in veterinary medicine. This technical guide provides a comprehensive overview of its molecular characteristics, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

This compound is distinguished by its complex 16-membered macrocyclic lactone structure. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₅NO₇ | |

| Molecular Weight | 555.7 g/mol | |

| CAS Number | 93074-04-5 | |

| Appearance | White or light yellow powder | |

| Solubility | Very soluble in anhydrous ethanol (B145695) and ethyl acetate. Soluble in methanol (B129727) and DMF. Sparingly soluble in DMSO. |

Antiparasitic and Antifungal Mechanisms of Action

The bioactivity of this compound extends to both parasites and fungi, operating through distinct molecular mechanisms.

Antiparasitic Mechanism of Action

In invertebrates, the primary target of this compound is the nervous system. It potentiates neurotransmission at inhibitory synapses by acting on glutamate-gated and GABA-gated chloride channels. This leads to an increased influx of chloride ions into nerve cells, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis and death of the parasite.

Antifungal Mechanism of Action

This compound also exhibits notable antifungal activity, particularly against Candida species like C. glabrata and C. albicans. Its primary antifungal mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for effluxing antifungal drugs from the fungal cell. By blocking these transporters, this compound can reverse azole resistance. Additionally, it is suggested that its fungicidal activity may be linked to the formation of reactive oxygen species (ROS) within the fungal cells.

An In-depth Technical Guide on the Interaction of Milbemycin A4 Oxime with Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of milbemycin A4 oxime to glutamate-gated chloride channels (GluCls), a critical interaction for its anthelmintic, insecticidal, and acaricidal properties. This document details the mechanism of action, presents available quantitative data for related compounds, outlines key experimental protocols for studying this interaction, and provides visual representations of the core concepts.

Introduction: The Molecular Target and Mechanism of Action

Glutamate-gated chloride channels (GluCls) are ligand-gated ion channels exclusively found in invertebrates.[1] They play a crucial role in the inhibitory neurotransmission of nerve and muscle cells.[2][3][4] Upon activation by the neurotransmitter glutamate (B1630785), these channels open, allowing an influx of chloride ions, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability or muscle contraction.[5]

This compound, a macrocyclic lactone, exerts its parasiticidal effects by targeting these GluCls.[3][6][7] Unlike the endogenous ligand glutamate, which causes rapid and transient channel opening, this compound acts as a potent positive allosteric modulator.[2][3][4] It binds to a site distinct from the glutamate-binding site, locking the channel in an open or near-irreversibly open state.[2][3][4] This prolonged influx of chloride ions leads to a sustained hyperpolarization of the postsynaptic cell, resulting in flaccid paralysis and ultimately the death of the parasite.[5] While milbemycin oxime also shows some activity on GABA-gated chloride channels, its primary and most potent effects in many invertebrates are mediated through GluCls.[5][8]

Quantitative Data on Macrocyclic Lactone Binding to GluCls

| Compound | Channel/Organism | Method | Value | Reference |

| Ivermectin | Haemonchus contortus GluCl | Radioligand Binding | Kd = 0.16 nM | Will be added in the final version |

| Ivermectin | Caenorhabditis elegans GluClα1/β | Electrophysiology (EC50) | 1.8 nM | Will be added in the final version |

| Milbemycin D | Ascaris suum pharyngeal muscle | Electrophysiology | Potentiates glutamate response | [9] |

Note: This table is intended to be illustrative of the high affinity of macrocyclic lactones for GluCls. The absence of specific data for this compound highlights a potential area for future research.

Experimental Protocols for Studying this compound-GluCl Interaction

The interaction of compounds like this compound with GluCls can be investigated using several well-established experimental techniques. The following are detailed methodologies for two key approaches.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in a heterologous system. It measures the ion flow across the cell membrane in response to ligand application.

Methodology:

-

Preparation of cRNA: The cDNA encoding the specific GluCl subunits of interest (e.g., from a target parasite) is subcloned into an oocyte expression vector. The vector is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. Healthy, mature oocytes are then injected with the cRNA solution containing the GluCl subunit transcripts.

-

Incubation: The injected oocytes are incubated for 2-7 days in a suitable buffer to allow for the expression and assembly of the GluCl channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped to a holding potential (e.g., -60 mV).

-

-

Compound Application and Data Acquisition:

-

To assess the effect of this compound, the oocyte is first exposed to a solution containing a known concentration of glutamate to elicit a baseline current.

-

The oocyte is then pre-incubated with varying concentrations of this compound before being co-applied with glutamate.

-

The potentiation of the glutamate-induced current by this compound is measured. To determine direct agonistic effects, this compound can be applied in the absence of glutamate.

-

Concentration-response curves are generated to determine EC50 or IC50 values.

-

Radioligand Binding Assay

This method provides a direct measure of the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Methodology:

-

Membrane Preparation: Tissues from the target organism rich in GluCls (e.g., nerve cords of nematodes) or cells heterologously expressing the channels are homogenized in a cold buffer. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is further centrifuged at a high speed to pellet the membranes containing the GluCls. The final membrane pellet is resuspended in a binding buffer.

-

Radioligand: A suitable radioligand, typically a high-affinity macrocyclic lactone like [3H]-ivermectin, is used.

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor compound (this compound).

-

The incubation is carried out at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed quickly with cold buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then analyzed using appropriate software to determine the Ki (inhibition constant) of this compound, which is a measure of its binding affinity.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of a glutamate-gated chloride channel and the action of this compound.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent modulator of invertebrate glutamate-gated chloride channels. Its mechanism of action, involving the near-irreversible opening of these channels, leads to the effective paralysis and death of a wide range of parasites. While specific quantitative binding data for this compound is currently lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations. Further studies to determine the precise binding kinetics and affinity of this compound for various parasite GluCls will be invaluable for understanding its spectrum of activity, the potential for resistance development, and the rational design of new and improved antiparasitic agents.

References

- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. toku-e.com [toku-e.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Pharmacological particulars - [noahcompendium.co.uk]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Biosynthesis Pathway of Milbemycin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of milbemycin compounds, a class of macrolides with significant applications in the agricultural and veterinary sectors. The document details the genetic and enzymatic basis of milbemycin production, presents quantitative data from strain engineering efforts, and offers detailed protocols for key experimental techniques. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

The Core Biosynthesis Pathway of Milbemycin

Milbemycins are complex polyketides produced by various species of Streptomyces, with Streptomyces bingchenggensis and Streptomyces hygroscopicus being the most notable industrial producers.[1][2] The biosynthesis of these 16-membered macrolides is a multi-step process involving a Type I polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes.[3]

The core of the milbemycin molecule is assembled from precursor units derived from primary metabolism. The starter units are typically acetate (B1210297) or propionate, while the extender units are malonyl-CoA and methylmalonyl-CoA.[4] The specific precursors utilized determine the final structure of the milbemycin analogue produced, for instance, the ratio of milbemycin A3 to A4.[5]

The assembly of the polyketide chain is carried out by a large, multi-modular enzymatic complex encoded by the milA genes (milA1, milA2, milA3, and milA4).[4][6] Each module is responsible for the incorporation and modification of a specific extender unit. Following the assembly of the linear polyketide chain, a series of post-PKS modifications occur, including cyclization, oxidation, and methylation, to yield the final milbemycin compounds.[2] Key tailoring enzymes include a C5-O-methyltransferase (MilD) and a C5-ketoreductase (MilF).[4]

Genetic Organization and Regulation

The genes responsible for milbemycin biosynthesis are clustered together in the Streptomyces genome. This biosynthetic gene cluster (BGC) contains the PKS genes, genes for the tailoring enzymes, and regulatory genes.[1][7] The regulation of milbemycin biosynthesis is complex and involves pathway-specific regulators, such as MilR, which is a Large ATP-binding regulator of the LuxR family (LAL), as well as global regulators that respond to nutritional and environmental signals.[4] Overexpression of positive regulators like milR has been shown to significantly increase milbemycin production.[4]

Quantitative Data on Milbemycin Biosynthesis

Metabolic engineering and synthetic biology approaches have been successfully applied to improve milbemycin titers and modify the product profile. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Milbemycin Production Titers in Engineered Streptomyces Strains

| Strain/Modification | Host Strain | Titer (mg/L) | Fold Increase | Reference |

| Overexpression of milR | S. bingchenggensis BC04 | ~3450 | 1.38 | [4] |

| Overexpression of ACC and temporal promoters | S. bingchenggensis BC04 | 3417.88 | 1.395 | [1] |

| Deletion of sbrH1-R | S. bingchenggensis BC-101-4 | ~2520 | 2.1 | [5] |

| Overexpression of milE | S. bingchenggensis | Increased production | - | [1] |

| Co-engineering of transcriptional regulation and post-translational modification | S. bingchenggensis HMB | Increased production | 1.405 | [8] |

Table 2: Ratios of Milbemycin A3/A4 in Different Producer Strains

| Strain | Milbemycin A3:A4 Ratio | Reference |

| S. bingchenggensis BC-101-4 (wild-type) | 1:1 | [1] |

| S. bingchenggensis BC04 (mutant) | 1:9 | [1] |

| S. bingchenggensis BC04 with engineered precursor supply | 1:3.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of milbemycin biosynthesis.

Protocol 1: Gene Disruption in Streptomyces bingchenggensis using CRISPR-Cas9

This protocol provides a general framework for gene disruption in Streptomyces based on established CRISPR-Cas9 methods.

1. Design and Construction of the sgRNA Expression Plasmid:

- Design a 20-bp guide sequence (sgRNA) specific to the target gene using a CRISPR design tool.

- Synthesize two complementary oligonucleotides encoding the sgRNA.

- Anneal the oligonucleotides and clone them into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2) under the control of a constitutive promoter.

2. Construction of the Editing Template:

- Amplify two homologous arms (typically 1-2 kb each) flanking the target gene from the genomic DNA of S. bingchenggensis.

- Assemble the two homologous arms, creating a deletion within the target gene. This will serve as the repair template for homologous recombination.

- Clone the assembled fragment into the sgRNA expression plasmid or a separate delivery vector.

3. Transformation into Streptomyces bingchenggensis:

- Introduce the final CRISPR-Cas9 plasmid containing the sgRNA and the editing template into S. bingchenggensis via protoplast transformation or intergeneric conjugation from E. coli.

4. Selection and Screening of Mutants:

- Select for exconjugants or transformants on appropriate antibiotic-containing media.

- Screen for potential mutants by colony PCR using primers flanking the target gene to identify the desired deletion.

- Confirm the gene deletion by Sanger sequencing of the PCR product.

Protocol 2: Quantitative Analysis of Milbemycins by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard method for the quantification of milbemycin A3 and A4.

1. Sample Preparation:

- Extract milbemycins from the fermentation broth with an equal volume of ethyl acetate.

- Vortex vigorously and centrifuge to separate the phases.

- Evaporate the organic phase to dryness under a stream of nitrogen.

- Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 70% to 95% acetonitrile over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 245 nm.

- Injection Volume: 20 µL.

3. Quantification:

- Prepare standard curves for milbemycin A3 and A4 using purified standards of known concentrations.

- Quantify the concentrations of milbemycin A3 and A4 in the samples by comparing their peak areas to the standard curves.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key aspects of milbemycin biosynthesis.

Caption: The biosynthesis pathway of milbemycin compounds.

References

- 1. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

- 2. [The methods of protoplast formation and transformation of Streptomyces strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

Milbemycin A4 Oxime: A Technical Guide to its Antiparasitic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide with a broad spectrum of activity against various internal and external parasites.[1] As a key component of several veterinary products, it plays a crucial role in the management of parasitic infections in companion animals. This technical guide provides an in-depth overview of the antiparasitic activity of this compound, presenting quantitative efficacy data, detailed experimental protocols, and an illustrative representation of its primary mechanism of action.

Spectrum of Activity

This compound demonstrates significant efficacy against a range of nematodes and acarids. The following tables summarize the available quantitative data on its activity. It is important to note that much of the published data pertains to milbemycin oxime, a mixture of milbemycin A3 and A4 oximes, or formulations where it is combined with other active ingredients.

Table 1: In Vitro Efficacy of Milbemycin Oxime Against Parasitic Nematodes

| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) |

| Crenosoma vulpis | Third-stage larvae (L3) | Larval Motility Assay | LC50 | 67[2][3] |

| Angiostrongylus cantonensis | Adult | Motility Assay | Inhibitory Concentration | ≥ 0.001 (g/ml) |

| Dirofilaria immitis | Adult | Motility Assay | Inhibitory Concentration | 0.1 (g/ml) |

Note: Data for Angiostrongylus cantonensis and Dirofilaria immitis are for milbemycin oxime.

Table 2: In Vivo Efficacy of Milbemycin Oxime Against Parasitic Nematodes in Dogs

| Parasite Species | Dosing Regimen (Milbemycin Oxime component) | Efficacy (%) | Reference Study Type |

| Toxocara canis | ≥0.5 mg/kg (in combination with afoxolaner) | ≥98 | Induced Infection[4] |

| Ancylostoma caninum | ≥0.5 mg/kg | 99.6 | Induced Infection[4] |

| Ancylostoma caninum | 1.04 mg/kg (in combination with lotilaner) | 100 | Field Study[5] |

| Trichuris vulpis | 1.04 mg/kg (in combination with lotilaner) | 100 | Field Study[5] |

| Baylisascaris procyonis | (in combination with lufenuron) | Variable (cleared in 3 of 5 dogs) | Critical Trial |

Table 3: In Vivo Efficacy of Milbemycin Oxime Against Mites in Dogs

| Parasite Species | Dosing Regimen | Efficacy/Outcome | Reference Study Type |

| Demodex canis (Generalized Demodicosis) | 0.52 to 3.8 mg/kg daily | 53.3% cured | Clinical Trial |

| Sarcoptes scabiei | ~2 mg/kg weekly for 3 doses | 100% reduction in mite counts | Clinical Study |

| Pneumonyssoides caninum (Nasal Mite) | 0.5 to 1.0 mg/kg weekly for 3 weeks | Resolution of clinical signs in 68 of 70 dogs | Multicentric Clinical Trial[6] |

Mechanism of Action

This compound, like other macrocyclic lactones, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1][7] Its primary mode of action involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][7] Binding of milbemycin to these channels leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[1][7]

Additionally, milbemycin oxime can potentiate the activity of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in parasites, further contributing to the disruption of nerve signal transmission.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following sections outline the protocols for key experiments used to evaluate the activity of this compound.

In Vitro Larval Motility Assay

This assay assesses the viability of nematode larvae after exposure to the test compound.

Protocol:

-

Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species. Wash the larvae multiple times with a suitable culture medium (e.g., RPMI-1640) to remove contaminants.[9]

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the culture medium to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the larvae (typically ≤1%).[9]

-

Assay Setup: In a multi-well plate (e.g., 24-well), add a defined number of larvae (e.g., 50-100) to each well containing the culture medium and the respective drug concentration.[2][3] Include control wells with culture medium alone and with the solvent at the highest concentration used.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) and CO2 level (e.g., 5%) for a specified period (e.g., 24-72 hours).[9]

-

Motility Assessment: Following incubation, observe the motility of the larvae in each well under an inverted microscope. A scoring system can be used to quantify motility (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

Data Analysis: Calculate the percentage of non-motile (dead or paralyzed) larvae for each drug concentration. Determine the Lethal Concentration 50 (LC50), the concentration that causes mortality in 50% of the larval population, using appropriate statistical software.[2][3]

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method to evaluate the efficacy of an anthelmintic against gastrointestinal nematodes in a host animal.[10][11][12]

Protocol:

-

Animal Selection: Select a group of animals (e.g., dogs) with naturally or experimentally induced infections of the target nematode species. Animals should not have been treated with an anthelmintic for a specified period before the study.[10]

-

Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.[10][11]

-

Fecal Egg Count (FEC): Perform a quantitative fecal examination (e.g., McMaster technique) on each pre-treatment sample to determine the number of eggs per gram (EPG) of feces.[10]

-

Treatment Administration: Administer this compound at the specified dosage to the treatment group. A control group should receive a placebo.

-

Post-Treatment Sampling: Collect fecal samples from all animals again at a specified time point post-treatment (e.g., 10-14 days).[11][13]

-

Post-Treatment FEC: Perform FEC on the post-treatment samples to determine the EPG.

-

Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts using the following formula: % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100.[14]

In Vivo Mite Eradication Assessment (Skin Scraping)

This method is used to determine the efficacy of an acaricide against mites residing in the skin, such as Demodex canis and Sarcoptes scabiei.

Protocol:

-

Site Selection: Identify active lesions on the skin of the affected animal.

-

Sample Collection:

-

Apply a drop of mineral oil to a sterile scalpel blade and to the selected skin lesion.[15][16]

-

For Demodex mites, gently squeeze the skin to extrude mites from the hair follicles.[15][16]

-

Scrape the skin firmly in the direction of hair growth until capillary oozing is observed.[15][17] This is crucial for collecting follicular mites.

-

For Sarcoptes mites, a broader, more superficial scraping is often performed.[16]

-

-

Microscopic Examination:

-

Efficacy Assessment:

-

Perform skin scrapings at regular intervals (e.g., weekly or bi-weekly) following treatment with this compound.

-

Efficacy is determined by the reduction in the number of live mites and the resolution of clinical signs. A cure is often defined as two consecutive negative skin scrapings.

-

Conclusion

This compound is a valuable antiparasitic agent with a well-established spectrum of activity against key nematode and mite parasites in veterinary medicine. Its primary mechanism of action through the potentiation of invertebrate-specific glutamate-gated chloride channels provides a high margin of safety for mammalian hosts. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of milbemycin-based antiparasitic therapies. Further research focusing on the in vitro efficacy of this compound as a standalone compound against a broader range of parasites, including insects, will provide a more comprehensive understanding of its full potential.

References

- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical efficacy of milbemycin oxime in the treatment of nasal mite infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. combar-ca.eu [combar-ca.eu]

- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 12. scops.org.uk [scops.org.uk]

- 13. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]

- 14. noah.co.uk [noah.co.uk]

- 15. ijirset.com [ijirset.com]

- 16. Zoetis [zoetisus.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. bristol.ac.uk [bristol.ac.uk]

In-Vitro Anthelmintic Properties of Milbemycin A4 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime, a macrocyclic lactone, is a potent and broad-spectrum antiparasitic agent widely used in veterinary medicine. It is the major active component of milbemycin oxime, which also contains a smaller proportion of milbemycin A3 oxime.[1] This technical guide provides an in-depth overview of the in-vitro anthelmintic properties of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][][4] This interaction leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[] This hyperpolarization inhibits the initiation and propagation of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.[] Mammalian species are generally unaffected due to the relative insensitivity of their GABA receptors and the absence of glutamate-gated chloride channels in their peripheral nervous system.

Signaling Pathway of this compound

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Milbemycin A4 oxime, a broad-spectrum anti-parasitic agent. The included methodologies cover its effects on nematode motility, fungal susceptibility, and its interaction with key ion channels, as well as a general protocol for assessing cytotoxicity.

Mechanism of Action

This compound, a major component of milbemycin oxime, exerts its primary effect on invertebrates by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels.[1][2] This binding potentiates the opening of these channels, leading to an increased influx of chloride ions into neurons and muscle cells.[1] The resulting hyperpolarization of the cell membrane causes paralysis and eventual death of the parasite.[1] Additionally, milbemycin oxime has demonstrated antifungal activity, primarily through the inhibition of ATP-binding cassette (ABC) transporters, which contributes to overcoming drug resistance in some fungal species.[3][4]

Figure 1: Signaling pathway of this compound in invertebrates and fungi.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro assays.

| Assay Type | Organism/Cell Line | Parameter | Value | Reference |

| Nematode Motility | Angiostrongylus cantonensis | Paralysis Concentration | 10⁻⁸ - 10⁻⁶ g/mL | [5] |

| Antifungal Susceptibility | Candida glabrata (NCCLS84) | MIC₈₀ | 16 µg/mL | [6] |

| Candida glabrata (other isolates) | MIC₈₀ | > 32 µg/mL | [6] | |

| Candida auris | MIC₅₀ | To be determined | [3] | |

| Receptor Binding | Invertebrate GluCl | Kᵢ / Kₔ | Not available | |

| Invertebrate GABA Receptor | Kᵢ / Kₔ | Not available | ||

| Electrophysiology | Invertebrate GluCl | IC₅₀ / EC₅₀ | Not available | |

| Invertebrate GABA Receptor | IC₅₀ / EC₅₀ | Not available | ||

| Cytotoxicity | Mammalian Cell Lines | CC₅₀ | Not available |

Experimental Protocols

Nematode Larval Motility Assay

This protocol is adapted from a method used to assess the efficacy of anthelmintics against third-stage larvae (L3) of various nematode species.

Figure 2: Workflow for the nematode larval motility assay.

Objective: To determine the concentration-dependent effect of this compound on the motility of nematode larvae.

Materials:

-

Third-stage (L3) nematode larvae

-

RPMI-1640 culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

24-well culture plates

-

Inverted microscope

Procedure:

-

Preparation of Drug Stock Solution: Prepare a stock solution of this compound in 100% DMSO.

-

Preparation of Drug Dilutions: Serially dilute the stock solution in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

-

Plating of Larvae: Add approximately 50-100 L3 larvae suspended in a small volume of water to each well of a 24-well plate containing RPMI-1640.

-

Drug Application: Add the prepared this compound dilutions to the wells. Include control wells with RPMI-1640 alone and RPMI-1640 with 0.1% DMSO.

-

Incubation: Incubate the plates at 16°C for 72 hours.

-

Motility Assessment: After incubation, observe the larvae under an inverted microscope. Larvae are considered dead or non-motile if they do not move after gentle prodding.

-

Data Analysis: Calculate the percentage of larval mortality for each concentration. Determine the LC₅₀ (lethal concentration 50%) value using appropriate statistical software. For Angiostrongylus cantonensis, paralysis has been observed at concentrations between 10⁻⁸ and 10⁻⁶ g/mL.[5]

Antifungal Susceptibility Testing

This protocol is a generalized method based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeast.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal species.

Materials:

-

Fungal isolates (e.g., Candida spp.)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

-

Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 in a 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 80% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader. For Candida glabrata, the MIC₈₀ has been reported to be 16 µg/mL for some strains and >32 µg/mL for others.[6]

Electrophysiological Analysis (Generalized Protocol)

This is a generalized protocol for assessing the effect of this compound on glutamate-gated or GABA-gated chloride channels expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).

References

- 1. toku-e.com [toku-e.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Milbemycin A4 Oxime

Introduction

Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is the major component of Milbemycin Oxime, a broad-spectrum antiparasitic agent used in veterinary medicine to control nematodes and other parasites.[1][2] Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Chemical Properties of this compound

-

Appearance: White or light yellow powder[2]

-

Solubility: Soluble in organic solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[1][2][4][5]

-

UV Absorbance Maximum (λmax): Approximately 246 nm[5]

Chromatographic Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and other related compounds. The mobile phase consists of a mixture of organic solvents (acetonitrile and methanol) and water, providing optimal resolution and peak shape. Detection is performed using a UV detector at the absorbance maximum of the analyte. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥99% purity)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol:Water (50:35:15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 246 nm[5] |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions

-

For Bulk Drug Substance: Accurately weigh a quantity of the this compound sample equivalent to about 25 mg and prepare a 1000 µg/mL solution in methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

6. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC method.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 4-6 minutes |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Key parameters for the validation of the analytical method.

References

Formulation of Milbemycin A4 Oxime for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Milbemycin A4 oxime for research purposes. It is intended to guide researchers in preparing stable and effective formulations for in vitro and in vivo studies. This compound, a potent macrocyclic lactone, is a derivative of milbemycin A4 and the primary component of the veterinary drug milbemycin oxime.[1][2] Its lipophilic nature and poor water solubility present challenges for formulation, necessitating strategies to enhance its dissolution and bioavailability for research applications.[3][4]

Physicochemical Properties and Solubility

This compound is a white to light yellow crystalline powder.[5] It is a semi-synthetic derivative of Milbemycin A4, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus followed by chemical modification.[5] A thorough understanding of its physicochemical properties is crucial for developing appropriate formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H45NO7 | [1][5][6] |

| Molecular Weight | 555.7 g/mol | [1][5][6] |

| Appearance | White or light yellow powder/crystalline solid | [5][7] |

| Storage Temperature | -20°C for long-term stability | [1][2][7] |

| Stability | ≥ 4 years at -20°C | [1][7] |

This compound is practically insoluble in water but exhibits good solubility in various organic solvents. This property dictates the choice of excipients for formulation development.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble (< 0.1 mg/mL) | [8] |

| Ethanol (B145695) | Soluble (approx. 20 mg/mL) | [7] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (approx. 15 mg/mL) | [7] |

| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL) | [7] |

| Methanol | Soluble | [1][2] |

| Ethyl Acetate | Very soluble | [5] |

| Anhydrous Ethanol | Very soluble | [5] |

Mechanism of Action: Targeting Invertebrate Nervous Systems

This compound exerts its antiparasitic effects by acting as a potent agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][7][8] This action is highly specific to invertebrates, contributing to the compound's favorable safety profile in vertebrates.

Binding of this compound to GluCls leads to an influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[3][7] This hyperpolarization inhibits the initiation and propagation of nerve signals, resulting in paralysis and eventual death of the parasite.[3][7]

Figure 1. Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

Due to its poor aqueous solubility, a stock solution in an organic solvent is required for most in vitro applications.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous ethanol, or dimethylformamide (DMF)

-

Sterile, amber glass vials

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Purge the vial with an inert gas to displace oxygen and minimize degradation.

-

Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.

-

Store the stock solution at -20°C. For aqueous solutions, it is recommended not to store them for more than one day.[7]

Protocol 2: Formulation of a Simple Solvent System for In Vivo (Oral) Administration

For initial in vivo screening, a simple solvent system can be employed to administer this compound orally.

Materials:

-

This compound stock solution in DMSO (e.g., 20.8 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

To prepare a 1 mL working solution, begin with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution with a this compound concentration of approximately 2.08 mg/mL.[5][8]

Table 3: Composition of a Simple Solvent System for Oral Administration

| Component | Percentage (v/v) | Purpose |

| DMSO | 10% | Solvent for this compound |

| PEG300 | 40% | Co-solvent |

| Tween-80 | 5% | Surfactant/Emulsifier |

| Saline | 45% | Vehicle |

Protocol 3: Preparation of an Oil-in-Water (O/W) Nanoemulsion

To improve the bioavailability of the poorly water-soluble this compound, an oil-in-water nanoemulsion can be prepared using the phase inversion composition (PIC) method.[3][4]

Materials:

-

This compound

-

Ethyl butyrate (B1204436) (Oil phase)

-

Tween-80 (Surfactant)

-

Anhydrous ethanol (Co-surfactant)

-

Distilled water

-

Magnetic stirrer

Procedure:

-

Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.[6]

-

Preparation of the Surfactant/Co-surfactant Mixture (Smix): Prepare a mixture of Tween-80 and anhydrous ethanol at a weight ratio of 2:1.[3][4]

-

Preparation of the Oil/Smix Mixture: Mix the Smix with ethyl butyrate at a weight ratio of 7:3.[3][4]

-

Dissolution of this compound: Add the desired amount of this compound to the Oil/Smix mixture and stir until it is completely dissolved.

-

Formation of the Nanoemulsion: Slowly add distilled water dropwise to the mixture while stirring continuously. The formation of a clear or translucent liquid indicates the formation of a nanoemulsion.

Figure 2. Workflow for the preparation of a this compound oil-in-water nanoemulsion.

Protocol 4: In Vitro Release Study of this compound Nanoemulsion

This protocol outlines a method to assess the release kinetics of this compound from the nanoemulsion formulation.

Materials:

-

This compound nanoemulsion

-

Dialysis tubing (with a molecular weight cut-off that retains the nanoemulsion but allows the free drug to pass)

-

Phosphate-buffered saline (PBS), pH 7.4, as the release medium

-

Shaking water bath or incubator

-

HPLC system for quantification of this compound

Procedure:

-

Accurately measure a specific volume of the this compound nanoemulsion and place it inside the dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of pre-warmed PBS (37°C) in a beaker.

-

Place the beaker in a shaking water bath at 37°C with constant agitation.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Calculate the cumulative percentage of drug released over time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.[9]

Protocol 5: Stability Testing of the Formulation

Stability testing is crucial to determine the shelf-life of the formulation under specific storage conditions.

Materials:

-

Prepared this compound formulation

-

Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

-

Analytical instrumentation for assessing physical and chemical stability (e.g., HPLC, particle size analyzer)

Procedure:

-

Divide the formulation into multiple aliquots and store them in the stability chambers.

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each storage condition.

-

Analyze the samples for the following parameters:

-

Visual appearance: Check for any changes in color, clarity, or phase separation.

-

pH: Measure the pH of the formulation.

-

Drug content (Assay): Quantify the concentration of this compound using a stability-indicating HPLC method.

-

For nanoemulsions: Measure droplet size, polydispersity index (PDI), and zeta potential.

-

-

Compare the results to the initial data (time 0) to evaluate the stability of the formulation. A significant change is typically defined as a 5% loss of potency from the initial assay value or failure to meet other acceptance criteria.

Table 4: Parameters for Stability Testing of this compound Formulations

| Parameter | Method | Acceptance Criteria (Example) |

| Appearance | Visual Inspection | Clear, uniform, no precipitation or phase separation |